An In-Depth Technical Guide to the Synthesis and Characterization of Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride
An In-Depth Technical Guide to the Synthesis and Characterization of Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride
This guide provides a comprehensive overview of the synthesis, purification, and characterization of Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride, a cationic surfactant of significant interest in various industrial and research applications. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a detailed, practical understanding of this compound.
Introduction and Significance
Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride is a quaternary ammonium compound (QAC) that exhibits a unique combination of properties owing to its molecular structure. It possesses a long hydrophobic dodecyl chain, a cationic quaternary ammonium head group, and two hydrophilic hydroxyethyl groups. This amphiphilic nature imparts excellent surfactant properties, including emulsification, antistatic, and sterilization capabilities.[1][2][3][4] The presence of hydroxyl groups enhances its water solubility and compatibility with anionic surfactants, making it a versatile ingredient in various formulations.[3][4]
Its applications are diverse, ranging from being a cleaning agent for metal surfaces and silicon wafers to its use as a flotation agent in mineral processing and an antistatic agent in textiles.[2][3][4] The potent disinfectant properties of this QAC also make it a valuable component in hygiene and sterilization products.[5]
Table 1: Physicochemical Properties of Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride
| Property | Value | Source |
| CAS Number | 22340-01-8 | [3][4][6][7] |
| Molecular Formula | C₁₇H₃₈ClNO₂ | [6][8] |
| Molecular Weight | 323.95 g/mol | [6][8] |
| Appearance | Yellow transparent liquid/Pale yellow paste | [3][7] |
| Solubility | Soluble in water and ethanol | [3][4] |
Synthesis Pathway: The Menschutkin Reaction
The synthesis of Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride is primarily achieved through the Menschutkin reaction. This fundamental reaction in organic chemistry involves the quaternization of a tertiary amine with an alkyl halide.[9] In this specific synthesis, the tertiary amine is N-methyldiethanolamine, and the alkylating agent is 1-chlorododecane (dodecyl chloride).
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the N-methyldiethanolamine acts as a nucleophile, attacking the electrophilic carbon atom of the dodecyl chloride, which bears the chlorine leaving group. The choice of solvent is crucial for the reaction's efficiency, with polar aprotic or polar protic solvents generally favoring the SN2 pathway.
Experimental Protocol: Synthesis
This protocol describes a laboratory-scale synthesis of Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride.
Materials:
-
N-methyldiethanolamine (reagent grade)
-
1-Chlorododecane (dodecyl chloride) (reagent grade)
-
Ethanol or Acetonitrile (anhydrous)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Reactant Charging: In a clean, dry round-bottom flask, dissolve N-methyldiethanolamine (1.0 molar equivalent) in a suitable volume of anhydrous ethanol or acetonitrile.
-
Addition of Alkylating Agent: To the stirred solution, add 1-chlorododecane (1.0-1.1 molar equivalents) dropwise at room temperature. An excess of the alkylating agent can help drive the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the precipitation of the quaternary ammonium salt, which may be less soluble in the reaction solvent than the starting materials. A typical reaction time is 24-48 hours.
-
Reaction Completion: Once the reaction is deemed complete (disappearance of the starting amine spot on TLC), the mixture is cooled to room temperature.
Purification of the Product
Purification is a critical step to remove unreacted starting materials and any side products. For quaternary ammonium salts, precipitation is a common and effective method.
Experimental Protocol: Purification
Materials:
-
Reaction mixture from the synthesis step
-
Diethyl ether or Hexane (reagent grade)
-
Beaker
-
Buchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
Procedure:
-
Precipitation: Slowly add the cooled reaction mixture to a beaker containing a large excess of a non-polar solvent such as diethyl ether or hexane, while stirring vigorously. The product, being a salt, will precipitate out of the non-polar solvent.[9]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid product on the filter with several portions of the non-polar solvent to remove any residual unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent. The final product should be a pale yellow, viscous liquid or paste.[3][7]
Characterization of Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride
A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400 (broad) | O-H stretching | Hydroxyl (-OH) |
| ~2920 and ~2850 | C-H stretching | Aliphatic (dodecyl chain) |
| ~1465 | C-H bending | Aliphatic (-CH₂- and -CH₃) |
| ~1050 | C-O stretching | Alcohol |
| ~950 | C-N stretching | Quaternary ammonium group |
The presence of a broad absorption band around 3400 cm⁻¹ is indicative of the hydroxyl groups. Strong absorptions around 2920 and 2850 cm⁻¹ confirm the presence of the long alkyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
¹H NMR (Proton NMR):
-
~0.88 ppm (triplet): Terminal methyl group (-CH₃) of the dodecyl chain.
-
~1.26 ppm (broad multiplet): Methylene protons (-(CH₂)₉-) of the dodecyl chain.
-
~1.70 ppm (multiplet): Methylene protons adjacent to the nitrogen (-N⁺-CH₂-CH₂-).
-
~3.10 ppm (singlet): Methyl protons on the nitrogen atom (-N⁺-CH₃).
-
~3.40 ppm (multiplet): Methylene protons attached to the nitrogen (-N⁺-CH₂-).
-
~3.90 ppm (multiplet): Methylene protons adjacent to the hydroxyl group (-CH₂-OH).
-
~4.50 ppm (broad singlet): Hydroxyl protons (-OH). The chemical shift of this peak can vary depending on the solvent and concentration.
¹³C NMR (Carbon NMR):
-
~14 ppm: Terminal methyl carbon of the dodecyl chain.
-
~22-32 ppm: Methylene carbons of the dodecyl chain.
-
~48 ppm: Methyl carbon on the nitrogen atom.
-
~58 ppm: Methylene carbons adjacent to the hydroxyl group.
-
~65 ppm: Methylene carbons attached to the nitrogen atom.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and confirm its elemental composition.
Expected Result:
-
Technique: Electrospray Ionization (ESI) is suitable for analyzing quaternary ammonium salts.
-
Expected Ion: In positive ion mode, the spectrum should show a prominent peak corresponding to the cationic part of the molecule: [C₁₇H₃₈NO₂]⁺.
-
Expected m/z: The mass-to-charge ratio (m/z) for this cation is approximately 288.3. The exact mass can be calculated for high-resolution mass spectrometry to confirm the elemental formula.
Conclusion
This guide has detailed the synthesis, purification, and characterization of Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride. The Menschutkin reaction provides a reliable route for its synthesis, and a straightforward precipitation method can be employed for its purification. The structural integrity and purity of the final product can be rigorously confirmed using a combination of FTIR, NMR, and mass spectrometry. The information presented herein serves as a valuable resource for scientists and researchers working with this versatile cationic surfactant.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
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Menschutkin reaction. (2023, October 29). In Wikipedia. [Link]
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PubChem. (n.d.). Dodecylbis(2-hydroxyethyl)methylammonium chloride. Retrieved from [Link]
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Kerui Chemicals. (n.d.). Dodecyl bis(2-hydroxyethyl)methylammonium chloride. Retrieved from [Link]
- Google Patents. (n.d.). US3148214A - Isolation and purification of quaternary ammonium salts.
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MDPI. (2023). Novel Hydroxyl-Containing Quaternary Ammonium Salt N-(2-Hydroxyethyl)-N, N-Dimethyl-3-[(1-Oxododecyl)amino]-1-Propanaminium: Its Synthesis and Flotation Performance to Quartz. Retrieved from [Link]
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Chemball. (n.d.). Dodecyl bis(2-Hydroxyethyl) Methyl Ammonium Chloride. Retrieved from [Link]
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Kerui Chemicals. (n.d.). Dodecyl bis(2-hydroxyethyl)methylammonium chloride. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dodecylbis(2-hydroxyethyl)methylammonium Chloride (CAS 22340-01-8): Potent Disinfectant & Cationic Surfactant. Retrieved from [Link]
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Chemball. (n.d.). Dodecyl bis(2-Hydroxyethyl) Methyl Ammonium Chloride. Retrieved from [Link]
- Google Patents. (n.d.). US3369046A - 2-hydroxy-alkyl-benzyl quaternary ammonium compounds.
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PubChem. (n.d.). Dodecylbis(2-hydroxyethyl)methylammonium chloride. Retrieved from [Link]
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